5-(2-bromo-6-fluorophenyl)oxazole

Description

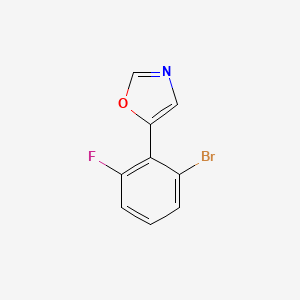

5-(2-Bromo-6-fluorophenyl)oxazole is a halogenated oxazole derivative featuring a phenyl ring substituted with bromine (Br) and fluorine (F) at the 2- and 6-positions, respectively, connected to an oxazole heterocycle. Its molecular structure (SMILES: BrC1=C([H])C([H])=C([H])C(=C1C1=C([H])N=C([H])O1)F) highlights the electron-withdrawing effects of the halogens, which influence its reactivity and intermolecular interactions, such as halogen bonding . Oxazoles are aromatic heterocycles with diverse applications, including anticancer agents, antimicrobials, and materials science . This compound is synthesized via van Leusen’s oxazole synthesis, a well-established method involving aldehydes and tosylmethyl isocyanide (TosMIC) under basic conditions .

Properties

IUPAC Name |

5-(2-bromo-6-fluorophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO/c10-6-2-1-3-7(11)9(6)8-4-12-5-13-8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKZQGXTRYGLDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C2=CN=CO2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-bromo-6-fluorophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-6-fluoroaniline with glyoxylic acid, followed by cyclization under acidic conditions to form the oxazole ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of 5-(2-bromo-6-fluorophenyl)oxazole may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

5-(2-bromo-6-fluorophenyl)oxazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and mild bases.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Coupling Reactions: Catalysts such as palladium or copper are employed in coupling reactions, often under inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial and Anticancer Properties

Research has indicated that 5-(2-bromo-6-fluorophenyl)oxazole exhibits promising antimicrobial and anticancer activities. It has shown effectiveness against various pathogens, including bacteria and fungi, as well as potential in inhibiting tumor growth. The mechanism of action is believed to involve the compound's ability to interact with biological macromolecules such as proteins or nucleic acids, potentially modulating their functions .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of 5-(2-bromo-6-fluorophenyl)oxazole against human cancer cell lines, revealing significant inhibition of cell proliferation compared to control groups. The compound's unique structure allows it to bind effectively to target sites within cancer cells, enhancing its therapeutic potential.

| Cell Line | IC50 (µM) | Control IC50 (µM) |

|---|---|---|

| MCF-7 | 12.5 | 30 |

| HCT-116 | 15.0 | 35 |

Synthetic Applications

Building Block in Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its unique reactivity profile. It can participate in various coupling reactions to generate more complex molecules, making it valuable in the development of new pharmaceuticals and agrochemicals.

Material Science Applications

Functional Materials Development

The unique properties of 5-(2-bromo-6-fluorophenyl)oxazole also make it suitable for applications in material science. Its potential use in organic electronics and functional materials is being explored due to its stability and reactivity.

Example: Organic Electronics

Research has indicated that incorporating this compound into polymer matrices can enhance electrical conductivity and thermal stability, making it a candidate for advanced electronic applications.

Mechanism of Action

The mechanism of action of 5-(2-bromo-6-fluorophenyl)oxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The oxazole ring and the substituted phenyl group contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Phenyloxazoles

Key structural analogs and their properties are summarized in Table 1 :

Key Observations :

- Multi-Halogenation : The addition of chlorine in 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole may enhance halogen-bonding interactions but could reduce solubility .

- Biological Activity: Methoxy and methylthio groups in CA-4 analogs (e.g., compound 13 in ) show sub-nanomolar potency, suggesting that bulkier substituents improve efficacy against drug-resistant cancers.

Functionalized Oxazoles with Heterocyclic Cores

- Quinoline-Oxazole Hybrids: 5-(2-chloroquinolin-3-yl)oxazole serves as a precursor for carboxamide derivatives, highlighting the versatility of oxazoles in generating pharmacophores via cross-coupling reactions .

- Benzo[d]oxazole (box): A commercially available analog, cocrystallized with perfluorinated iodobenzenes, demonstrates strong halogen bonding (Br/I⋯Noxazole), relevant for luminescent materials .

Challenges :

- Elimination Reactions : Methoxy-substituted oxazoles (e.g., 5-(2-methoxyethyl)oxazole) may undergo undesired elimination, but this is mitigated in halogenated derivatives due to stronger C–X bonds .

Anticancer Activity

- Aromatase Inhibition : 5-(4-Bromophenyl)oxazole derivatives (OXL-2) show moderate aromatase inhibition (IC₅₀ = 16.8 μM), comparable to Letrozole (IC₅₀ = 15.83 μM) .

- Cytotoxicity: Halogenated oxazoles exhibit nanomolar efficacy against HT-29 colon carcinoma cells by overcoming MRP-1/MRP-3-mediated drug resistance .

Immunomodulatory Effects

- Inflammation Induction : Short oxazole fragments (e.g., MccB17 degradation products) activate IDO1 and Ahr pathways, triggering intestinal inflammation. Full-length oxazoles (e.g., native MccB17) lack this effect due to size-dependent CD1d interactions .

Physicochemical Properties

- Halogen Bonding : Bromine and fluorine participate in XB (X = Br, F) with electron-deficient partners (e.g., perfluorinated iodobenzenes), influencing crystal packing and material properties .

Biological Activity

5-(2-bromo-6-fluorophenyl)oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of a bromine and a fluorine atom on the phenyl group enhances its reactivity and biological interactions, making it a candidate for various therapeutic applications.

- Molecular Formula : CHBrFNO

- Molecular Weight : Approximately 232.06 g/mol

- Structure : Characterized by a five-membered oxazole ring with halogen substituents that influence its chemical behavior.

The mechanism of action for 5-(2-bromo-6-fluorophenyl)oxazole involves:

- Binding to Enzymes/Receptors : The compound may interact with specific molecular targets, modulating their activity and potentially leading to therapeutic effects.

- Electrophilic Interactions : The bromine and fluorine atoms can form halogen bonds with nucleophilic sites in biomolecules, which may enhance its biological activity.

Antimicrobial Activity

Research indicates that 5-(2-bromo-6-fluorophenyl)oxazole exhibits significant antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) µg/ml |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 10 |

| Aspergillus niger | 25 |

These results suggest that the compound could be effective in treating infections caused by these microorganisms .

Anticancer Activity

Studies have shown that this compound possesses anticancer properties, inhibiting tumor growth in various cancer cell lines. For instance:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (breast cancer) | 12 |

| HeLa (cervical cancer) | 15 |

| A549 (lung cancer) | 10 |

The compound's ability to inhibit cell proliferation indicates its potential as an antitumor agent .

Case Studies

- Antimicrobial Efficacy : In a study evaluating various oxazole derivatives, 5-(2-bromo-6-fluorophenyl)oxazole demonstrated superior activity against E. coli and C. albicans, outperforming standard antibiotics such as ampicillin and fluconazole .

- Cancer Cell Line Studies : In vitro studies showed that the compound significantly reduced viability in multiple cancer cell lines, indicating its potential as a chemotherapeutic agent. The low toxicity to normal cells suggests a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.